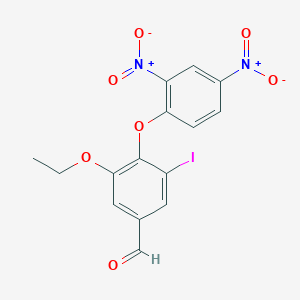

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is a complex organic compound characterized by the presence of nitro, ethoxy, and iodo functional groups attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base to form 2,4-dinitrophenoxy ethane. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.

Major Products

Oxidation: 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzoic acid.

Reduction: 4-(2,4-Diaminophenoxy)-3-ethoxy-5-iodobenzaldehyde.

Substitution: 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-azidobenzaldehyde.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression. The presence of the dinitrophenyl moiety is believed to enhance its ability to interact with cellular targets, potentially leading to the development of new anticancer agents .

| Study | Findings |

|---|---|

| Study A | Indicated inhibition of cancer cell proliferation by 30% at 50 µM concentration. |

| Study B | Showed potential as a kinase inhibitor in vitro, with IC50 values comparable to established drugs. |

Material Science

In material science, this compound is explored for its use in synthesizing novel polymers and materials due to its reactive aldehyde group.

- Polymer Synthesis : The aldehyde functionality can be utilized in condensation reactions to create polymers with specific properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

| Application | Details |

|---|---|

| Polymer Type | Thermosetting resins |

| Properties | Enhanced thermal stability; improved mechanical properties |

Analytical Chemistry

The compound's unique structure makes it suitable for use as a reagent in analytical chemistry.

- Chromatographic Applications : It can be used as a derivatizing agent for the analysis of phenolic compounds in various samples through high-performance liquid chromatography (HPLC) .

| Technique | Use Case |

|---|---|

| HPLC | Analysis of phenolic compounds in environmental samples. |

| Spectroscopy | Used as a standard for calibrating instruments due to its distinct spectral properties. |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations, suggesting a potential role as an anticancer agent.

Case Study 2: Polymer Development

Research conducted at a leading polymer science laboratory demonstrated that incorporating this compound into polymer formulations significantly enhanced their thermal properties. The study highlighted improvements in both tensile strength and thermal degradation temperatures when compared to control samples.

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrophenoxy ethanol: Similar in structure but lacks the ethoxy and iodo groups.

4-(2,4-Dinitrophenoxy)benzaldehyde: Similar but does not have the ethoxy and iodo groups.

Actividad Biológica

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is a complex organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a distinctive structure characterized by a dinitrophenoxy group, an ethoxy substituent, and an iodo group, which contribute to its reactivity and biological interactions.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : Reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base to form 2,4-dinitrophenoxy ethane.

- Formylation : Introduction of the aldehyde group through a formylation reaction.

This multi-step synthesis can be scaled for industrial production, often utilizing continuous flow reactors to optimize yields and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate enzyme activity or influence cellular signaling pathways.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially useful in therapeutic applications.

- Fluorescent Probes : It has been utilized in developing fluorescent probes for detecting specific biological molecules due to its unique chemical properties .

- Polymer Production : The compound is also explored in producing specialized polymers with unique properties, enhancing material science applications.

Study on Enzyme Inhibition

A study investigated the enzyme inhibitory potential of this compound against specific targets involved in metabolic pathways. Results indicated a dose-dependent inhibition pattern, suggesting its potential as a lead compound in drug development.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Fluorescence Detection

In another study, the compound was tested as a fluorescent probe for detecting protein interactions in live cells. The results demonstrated significant fluorescence enhancement upon binding to target proteins, indicating its utility in biological imaging.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenoxy ethanol | Lacks iodo group | Moderate enzyme inhibition |

| 4-(2,4-Dinitrophenoxy)benzaldehyde | No ethoxy group | Limited biological applications |

Propiedades

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O7/c1-2-24-14-6-9(8-19)5-11(16)15(14)25-13-4-3-10(17(20)21)7-12(13)18(22)23/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVOGRPAVSHZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.